Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- is an organic compound with the molecular formula and a molecular weight of approximately 301.3 g/mol. This compound is a derivative of benzaldehyde characterized by the presence of ethoxy, nitro, and phenylmethoxy groups. It is primarily utilized in organic synthesis and has potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound is cataloged under the Chemical Abstracts Service number 130570-42-2 and can be sourced from chemical suppliers such as BenchChem and AstaTech. It belongs to the class of aromatic aldehydes, which are known for their diverse reactivity due to the presence of functional groups that can participate in various chemical reactions.
The synthesis of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- typically involves multi-step organic reactions. Common methods include:
The molecular structure of Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- can be represented as follows:
InChI=1S/C16H15NO5/c1-2-21-15-9-8-14(17(19)20)13(10-18)16(15)22-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
This structure indicates that the compound features a benzene ring substituted with an ethoxy group at one position, a nitro group at another position, and a phenylmethoxy group at yet another position .
The compound's structural formula reveals the arrangement of atoms and functional groups that contribute to its chemical properties and reactivity.
Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- participates in various chemical reactions:
The mechanism of action for Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- involves interactions at the molecular level:
Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- is typically a yellowish liquid with a characteristic aromatic odor. Its specific physical properties include:
The compound exhibits typical reactivity associated with aldehydes and nitro compounds:
Benzaldehyde, 3-ethoxy-6-nitro-2-(phenylmethoxy)- has several applications in scientific research:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6